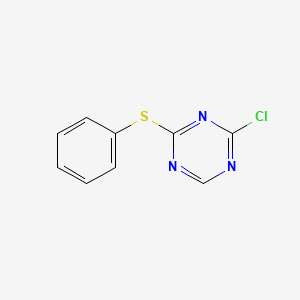

2-Chloro-4-(phenylthio)-1,3,5-triazine

Description

Structure

3D Structure

Properties

CAS No. |

61810-06-8 |

|---|---|

Molecular Formula |

C9H6ClN3S |

Molecular Weight |

223.68 g/mol |

IUPAC Name |

2-chloro-4-phenylsulfanyl-1,3,5-triazine |

InChI |

InChI=1S/C9H6ClN3S/c10-8-11-6-12-9(13-8)14-7-4-2-1-3-5-7/h1-6H |

InChI Key |

QWWRLEMNLJFFFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC(=NC=N2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 4 Phenylthio 1,3,5 Triazine and Analogs

Classical Approaches via Nucleophilic Aromatic Substitution (SNAr) on Cyanuric Chloride

The most prevalent and well-established method for the synthesis of substituted 1,3,5-triazines is the sequential nucleophilic aromatic substitution (SNAr) on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The distinct reactivity of the three chlorine atoms at different temperatures allows for a controlled, stepwise introduction of various nucleophiles.

Controlled Sequential Substitution Strategies for Mono- and Disubstituted 1,3,5-Triazines

The synthesis of unsymmetrically substituted triazines hinges on the principle of controlled sequential substitution. The reactivity of the chlorine atoms on the triazine ring decreases with each successive substitution, necessitating progressively harsher reaction conditions to replace the remaining chlorine atoms. nih.gov

The introduction of a single phenylthio group to the triazine core to form 2-Chloro-4-(phenylthio)-1,3,5-triazine is achieved by reacting cyanuric chloride with one equivalent of thiophenol or its corresponding salt, such as sodium thiophenoxide. This initial substitution is typically carried out at low temperatures, generally between 0 and 5°C, to ensure monosubstitution and prevent the formation of di- and tri-substituted products. nih.govnih.gov The use of a mild base is crucial to neutralize the hydrogen chloride that is formed during the reaction, thereby driving the reaction to completion.

Following the successful monosubstitution with the phenylthio group, the resulting 2,4-dichloro-6-(phenylthio)-1,3,5-triazine can be further functionalized. To synthesize the target compound, this compound, a subsequent nucleophilic substitution is performed. By carefully selecting the next nucleophile and controlling the reaction temperature (typically at room temperature), the second chlorine atom can be selectively replaced while retaining the third. This stepwise approach is fundamental to creating a diverse range of disubstituted 1,3,5-triazine (B166579) derivatives. nih.gov

Influence of Reaction Conditions (Temperature, Solvent, Base) on Selectivity and Yield

The success of the sequential substitution strategy is highly dependent on the meticulous control of reaction conditions.

Temperature: Temperature is the most critical factor in controlling the selectivity of the substitution. The first chlorine atom of cyanuric chloride is highly reactive and can be substituted at temperatures as low as 0°C. The second chlorine atom typically requires a higher temperature, often around room temperature, for substitution. The final chlorine atom is the least reactive and usually necessitates elevated temperatures, often at the reflux temperature of the solvent, for its replacement. nih.gov

Solvent: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents such as acetone (B3395972), tetrahydrofuran (B95107) (THF), and 1,4-dioxane (B91453) are commonly employed. researchgate.net For instance, a mixture of ethanol (B145695) and acetone has been reported as an effective medium for the synthesis of related disubstituted thiocarbamido-1,3,5-triazines. ijcps.org

Base: A base is generally required to neutralize the HCl produced during the reaction. The choice of base can impact the reaction's outcome. Common bases include inorganic carbonates like sodium carbonate and potassium carbonate, as well as organic amines such as triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIPEA). nih.govresearchgate.net

| Nucleophile | Temperature (°C) | Solvent | Base | Product | Yield (%) | Reference |

| Thiophenol | 0 - 5 | Acetone | Na2CO3 | 2,4-dichloro-6-(phenylthio)-1,3,5-triazine | - | dtic.mil |

| Ethylthiourea | 40 | Ethanol-Acetone | - | 2-chloro-4,6-bis(ethylthiocarbamido)-1,3,5-triazine | 85 | ijcps.org |

| Amine | 0 - 10 | Water | NaOH | Dichlorotriazinyl-amino-naphthosulfonic acid | >95 | google.com |

| Morpholine | 0 - rt | THF | - | 4-chloro-6-morpholino-1,3,5-triazin-2-amine | 80 | nih.gov |

Utilization of Specific Nucleophiles (e.g., Thiophenols) in Triazine Functionalization

Thiophenols and their corresponding thiolates are effective sulfur-centered nucleophiles for the functionalization of cyanuric chloride. The reaction proceeds via a nucleophilic attack of the sulfur atom on one of the electrophilic carbon atoms of the triazine ring, leading to the displacement of a chloride ion. dtic.mil This reaction is a versatile method for introducing thioether linkages into the triazine core, which can be valuable for further synthetic transformations or for imparting specific biological or material properties to the final molecule.

Advanced and Green Synthetic Protocols for 1,3,5-Triazine Derivatives

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methodologies. These "green" approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents and reagents.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. mdpi.comnih.govresearchgate.netnih.govscilit.com For the synthesis of 1,3,5-triazine derivatives, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. mdpi.comnih.govresearchgate.netnih.govscilit.com This technique has been successfully applied to the synthesis of various triazine derivatives, including those bearing thiophene (B33073) moieties. mdpi.comresearchgate.netnih.govscilit.com

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional methods. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. tandfonline.comnih.gov This technique has been successfully employed in the synthesis of covalent triazine frameworks and other heterocyclic compounds. jiangnan.edu.cnnih.gov The use of ultrasound can often be performed at room temperature and in aqueous media, further enhancing the green credentials of the synthetic process. tandfonline.com

Microwave-Assisted Synthetic Routes for Organosulfanyl-1,3,5-Triazines

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods for the synthesis of 1,3,5-triazine derivatives. clockss.orgmonash.edu This technique can dramatically reduce reaction times, often from hours to mere minutes, while simultaneously improving reaction yields. clockss.orgnih.gov

For instance, microwave irradiation has been successfully employed in the synthesis of various 1,3,5-triazine derivatives, including those with organosulfanyl substituents. chim.it The use of microwave heating can lead to higher product purity and yields. nih.gov In some cases, reactions can be carried out in a solvent-free manner, which aligns with the principles of green chemistry. chim.it The efficiency of these reactions can be further enhanced by the use of phase-transfer catalysts. nih.gov

One study demonstrated the synthesis of 2,4,6-trisubstituted 1,3,5-triazine derivatives using a microwave-mediated method, which resulted in shorter reaction times and higher yields compared to conventional methods. researchgate.net Another example is the one-pot synthesis of 6, N2-diaryl-1,3,5-triazine-2,4-diamines under microwave irradiation, which involves a three-component condensation followed by Dimroth rearrangement and dehydrogenative aromatization. researchgate.net

| Reactants | Conditions | Product | Yield (%) | Time | Reference |

| Cyanoguanidine, Aromatic Aldehydes, Arylamines | Microwave, HCl, Base | 6, N2-diaryl-1,3,5-triazine-2,4-diamines | 69-83 | Not Specified | researchgate.net |

| Benzamidine, 4-chlorophenyl isothiocyanate | Microwave, Base | 1,3,5-triazine-2(1H)-thione | 60-84 | Not Specified | clockss.org |

| 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, 2-phenylethylamine | 50 W microwave, 150 °C | Morpholine-functionalized 1,3,5-triazine derivatives | Not Specified | 2.5 min | mdpi.com |

Ultrasound-Assisted Synthesis for Enhanced Efficiency and Sustainability

Ultrasound-assisted synthesis, or sonochemistry, provides another efficient and environmentally friendly alternative to conventional methods for preparing 1,3,5-triazine derivatives. nih.govnih.gov This technique utilizes the energy of ultrasonic waves to induce acoustic cavitation, which can significantly accelerate reaction rates. researchgate.net

A key advantage of sonochemical methods is the often-dramatic reduction in reaction times, with some syntheses being completed in as little as five minutes. nih.gov Furthermore, these reactions can frequently be conducted in aqueous media, minimizing the need for hazardous organic solvents. nih.govnih.gov This approach not only enhances the sustainability of the synthesis but can also lead to high product yields, often exceeding 75%. nih.gov

For example, a sonochemical protocol has been developed for the synthesis of 1,3,5-triazine derivatives that is reportedly 13 times "greener" than classical methods when analyzed using the DOZN™ 2.0 tool. nih.gov In another study, the synthesis of 4,6-disubstituted-1,3,5-triazine hydrazone derivatives under ultrasonic irradiation at 40°C for 30-60 minutes resulted in significantly improved reaction rates and yields (up to 96%) compared to the conventional reflux method which took 4-5 hours. mdpi.com

| Reactants | Conditions | Product | Yield (%) | Time | Reference |

| Not Specified | Ultrasound, Water | 1,3,5-triazine derivatives | >75 | 5 min | nih.gov |

| Not Specified | Ultrasound, 40 °C, Ethanol, Acetic acid | 4,6-disubstituted-1,3,5-triazine hydrazone derivatives | up to 96 | 30-60 min | mdpi.com |

| 1,3-dicarbonyl compounds, 2-phenyl-1,2,3-triazole-4-carbaldehyde, urea/thiourea | Ultrasound, Sm(ClO4)3, 75-80 °C, EtOH | 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones | Good | Short | mdpi.com |

Catalytic Methods in Triazine Synthesis

Transition metal catalysis plays a crucial role in the synthesis of substituted 1,3,5-triazines. Copper(I)-catalyzed Ullmann-type reactions, in particular, have proven to be an efficient method for the synthesis of di- and trisubstituted 1,3,5-triazine derivatives. nih.govsemanticscholar.org This methodology often leads to significantly shorter reaction times and, in some instances, higher yields compared to traditional uncatalyzed nucleophilic substitution reactions. nih.govsemanticscholar.orgdntb.gov.ua

The use of a supported Cu(I) catalyst, such as Cu(I) cations on a macroporous and weakly acidic cation exchanger, offers a practical and efficient approach. nih.govsemanticscholar.org This heterogeneous catalyst system facilitates a one-pot synthesis of trisubstituted s-triazine derivatives. nih.govsemanticscholar.org While many copper-based catalytic systems for Ullmann C-N coupling are homogeneous and require ligands to stabilize the copper intermediates, the development of heterogeneous, reusable copper catalysts is an area of ongoing research. nih.govsemanticscholar.org

Beyond Ullmann-type reactions, other catalytic pathways are employed to form C-S and C-C bonds on the 1,3,5-triazine core. Friedel-Crafts reactions, for example, are utilized for C-C bond formation. rsc.org In this electrophilic aromatic substitution reaction, cyanuric chloride reacts with electron-rich arenes in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride or methanesulfonic acid, to form a new C-C bond. rsc.org

For the formation of C-S bonds, organoactinide complexes have been investigated as catalysts for the hydrothiolation of terminal alkynes. researchgate.net Additionally, rhodium-catalyzed reactions have been developed for C-N bond formation, which could potentially be adapted for C-S bond formation. acs.org The choice of catalyst and reaction conditions is critical for achieving the desired substitution pattern and yield on the triazine core.

Considerations for Sustainable and Environmentally Benign Synthesis (Green Chemistry Principles)

The application of green chemistry principles is increasingly important in the synthesis of 1,3,5-triazine derivatives. nih.govnih.gov Traditional synthetic routes often rely on costly and environmentally hazardous solvents, necessitating careful handling and disposal. mdpi.com Modern approaches aim to address these limitations by developing more sustainable and eco-friendly protocols. nih.gov

Microwave-assisted and ultrasound-assisted syntheses are prime examples of greener alternatives. nih.govchim.it These methods significantly reduce reaction times, leading to lower energy consumption. nih.gov They also often allow for the use of more benign solvents, such as water, or can even be performed under solvent-free conditions. nih.govchim.it The use of phase-transfer catalysts can further enhance the efficiency of these green synthetic methods. nih.gov

The development of reusable, solid-supported catalysts, such as the Cu(I) catalyst supported on a cation-exchanger resin for Ullmann-type reactions, also contributes to a more sustainable process by simplifying catalyst recovery and reuse. nih.gov By embracing these green chemistry principles, the synthesis of this compound and its analogs can be made more efficient, economical, and environmentally responsible. nih.gov

Advanced Spectroscopic and Structural Characterization of 2 Chloro 4 Phenylthio 1,3,5 Triazine

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful tool for elucidating the molecular structure and dynamics of chemical compounds in solution. Both ¹H and ¹³C NMR, along with dynamic NMR techniques, offer a wealth of information regarding the conformational mobility and electronic environment of 2-Chloro-4-(phenylthio)-1,3,5-triazine.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be dominated by signals from the phenyl group. These aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The protons ortho to the sulfur atom are expected to be the most deshielded due to the electron-withdrawing nature of the sulfur and the triazine ring. The protons on the triazine ring itself, if any were present, would appear at lower field, but in this substituted triazine, there are no protons directly attached to the ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the 1,3,5-triazine (B166579) ring are expected to resonate at a low field, typically in the range of δ 160-180 ppm, due to the presence of three electronegative nitrogen atoms. The carbon atom bonded to the chlorine (C-Cl) and the carbon atom bonded to the sulfur (C-S) will have distinct chemical shifts influenced by the electronegativity and shielding effects of these substituents. The phenyl group carbons will appear in the aromatic region (δ 120-140 ppm), with the ipso-carbon (the carbon directly attached to the sulfur) showing a characteristic chemical shift.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Triazine Ring Carbons (C2, C4, C6) | - | 165 - 175 |

| Phenyl Ring Protons (ortho, meta, para) | 7.2 - 7.8 | - |

| Phenyl Ring Carbons | - | 125 - 135 |

Note: The predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and other experimental conditions.

The rotation around the C(triazine)-S bond and the S-C(phenyl) bond in this compound can be restricted, leading to the existence of different conformers at low temperatures. Dynamic NMR (DNMR) spectroscopy is the primary technique used to study such conformational changes and to determine the energy barriers associated with these rotational processes.

Studies on related amino-substituted s-triazines have shown that the barrier to rotation around the exocyclic C-N bond is significant, often in the range of 15-18 kcal/mol. researchgate.netresearchgate.netnih.gov This restricted rotation is attributed to the partial double bond character of the C-N bond due to resonance with the triazine ring. A similar effect can be anticipated for the C-S bond in this compound, although the energy barrier might differ due to the different electronic properties of sulfur compared to nitrogen.

At room temperature, the rotation around the C-S bond is likely to be fast on the NMR timescale, resulting in a single set of averaged signals for the phenyl group protons and carbons. However, upon cooling, the rate of rotation would decrease, and if the energy barrier is sufficiently high, the NMR spectrum would show a decoalescence of these signals, eventually leading to separate signals for each conformer at the slow exchange limit. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. Theoretical calculations could further complement these experimental findings to provide a deeper understanding of the conformational landscape.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its various functional groups.

Triazine Ring Modes: The 1,3,5-triazine ring has several characteristic vibrational modes. Strong absorptions are typically observed in the regions of 1550-1600 cm⁻¹ and 1400-1450 cm⁻¹ corresponding to the C=N stretching vibrations. Ring breathing modes are often found in the fingerprint region, typically around 800 cm⁻¹. rsc.orgresearchgate.net

C-Cl Stretching: The C-Cl stretching vibration is expected to appear as a strong band in the region of 600-800 cm⁻¹. The exact position will be influenced by the electronic environment of the triazine ring.

C-S Stretching: The C-S stretching vibration typically gives rise to a weak to medium intensity band in the region of 600-750 cm⁻¹. This band can sometimes be difficult to identify due to its weakness and the presence of other absorptions in this region.

Phenyl Group Vibrations: The phenyl group will show characteristic C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations will appear in the 675-900 cm⁻¹ range, and their pattern can provide information about the substitution pattern of the phenyl ring.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Triazine Ring | C=N Stretching | 1550 - 1600, 1400 - 1450 |

| Triazine Ring | Ring Breathing | ~800 |

| C-Cl | Stretching | 600 - 800 |

| C-S | Stretching | 600 - 750 |

| Phenyl Group | C-H Stretching | 3000 - 3100 |

| Phenyl Group | C=C Stretching | 1450 - 1600 |

| Phenyl Group | C-H Bending (out-of-plane) | 675 - 900 |

In the solid state, intermolecular interactions such as π-π stacking and halogen bonding can influence the vibrational modes of this compound. These interactions can cause shifts in the vibrational frequencies and changes in the band shapes compared to the gas or solution phase spectra.

For instance, π-π stacking between the phenyl and/or triazine rings of adjacent molecules would likely affect the out-of-plane bending modes of these rings. The presence of a chlorine atom also introduces the possibility of halogen bonding (C-Cl···N or C-Cl···S interactions), which could perturb the C-Cl stretching frequency. A detailed analysis of the solid-state IR and Raman spectra, potentially aided by theoretical calculations, would be necessary to identify and characterize these subtle intermolecular interactions. Studies on other triazine-based compounds have shown that NH···N, CH···O, and CH···π interactions can play a significant role in their solid-state self-assembly. nih.govsemanticscholar.org

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of information, including bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for the title compound is not available in the searched literature, studies on similar triazine derivatives provide insights into the expected structural features. For example, the crystal structure of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazine reveals a structure stabilized by both intramolecular and intermolecular hydrogen bonds. researchgate.net In the case of this compound, one would expect the triazine ring to be essentially planar. The phenyl ring would likely be twisted out of the plane of the triazine ring to minimize steric hindrance.

The solid-state packing would be influenced by a combination of van der Waals forces, dipole-dipole interactions, and potentially weaker interactions like π-π stacking between the aromatic rings and halogen bonding involving the chlorine atom. A detailed crystallographic analysis would precisely map these interactions and provide a definitive understanding of the supramolecular architecture of the compound in the solid state.

Determination of Crystal Packing and Molecular Conformation

The molecular conformation of this compound is anticipated to be influenced by the rotational freedom of the phenylthio group relative to the triazine ring. In the absence of a specific crystal structure for this compound, data from analogous structures, such as 2,4,6-tris(phenylthio)-1,3,5-triazine, can provide valuable insights. In the crystal structure of 2,4,6-tris(phenylthio)-1,3,5-triazine, the molecule adopts a conformation where the phenylthio groups are oriented to minimize steric hindrance, which can lead to a propeller-like arrangement. This suggests that in this compound, the phenylthio group would likely be twisted out of the plane of the triazine ring.

Table 1: Inferred Crystallographic Parameters for Analogous Triazine Derivatives

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic / Triclinic (Common for related triazines) |

| Space Group | P2₁/c or P-1 (Examples from similar structures) |

Note: This data is inferred from structurally similar s-triazine derivatives and is intended to be illustrative of potential characteristics.

Investigation of Supramolecular Interactions (e.g., Halogen Bonding, π-π Stacking, Weak Intermolecular Contacts)

The supramolecular assembly of this compound in the solid state is expected to be directed by a variety of non-covalent interactions. These interactions are crucial in determining the crystal packing and ultimately the material's properties.

Halogen Bonding: The presence of a chlorine atom on the electron-deficient triazine ring suggests the potential for halogen bonding. nih.gov Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). nih.gov In the case of this compound, the chlorine atom could form halogen bonds with nitrogen atoms of adjacent triazine rings or other electron-rich sites. Theoretical studies on halogen-substituted s-triazines have shown that these molecules can interact with anions through halogen bonding. nih.gov The strength of such interactions generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl. nih.gov

π-π Stacking: The molecule contains two aromatic systems: the phenyl ring and the triazine ring. This allows for the possibility of π-π stacking interactions, which are common in the crystal structures of aromatic compounds. These interactions can occur between the phenyl rings of neighboring molecules, between the triazine rings, or between a phenyl ring and a triazine ring (heteroaromatic stacking). These stacking interactions contribute significantly to the stabilization of the crystal lattice. Studies on other triazine derivatives have highlighted the importance of π-π interactions in their solid-state self-assembly. nih.govrsc.org

Table 2: Potential Supramolecular Interactions in this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Halogen Bonding | C-Cl | N (triazine), S (thioether) |

| π-π Stacking | Phenyl ring, Triazine ring | Phenyl ring, Triazine ring |

| C-H···N Hydrogen Bonding | C-H (phenyl) | N (triazine) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. lcms.cz By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS allows for the calculation of a unique elemental formula. kobv.de This is a critical step in the structural elucidation and confirmation of newly synthesized compounds. kobv.de

For this compound, with the molecular formula C₉H₆ClN₃S, the theoretical exact mass can be calculated based on the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ³²S). An experimental HRMS measurement would aim to match this theoretical value very closely, typically within a few parts per million (ppm), thereby confirming the elemental composition.

Different ionization techniques can be employed in HRMS, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), depending on the analyte's properties. bris.ac.uk The resulting mass spectrum would show the protonated molecule [M+H]⁺ or the molecular ion M⁺, from which the precise molecular weight is determined.

Table 3: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₆ClN₃S |

| Monoisotopic Mass (for ³⁵Cl) | 238.9998 |

| Monoisotopic Mass (for ³⁷Cl) | 240.9969 |

Note: The monoisotopic mass is calculated using the mass of the most abundant isotope of each element. The presence of chlorine would result in a characteristic isotopic pattern in the mass spectrum with peaks corresponding to ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.

Computational Chemistry and Theoretical Investigations of 2 Chloro 4 Phenylthio 1,3,5 Triazine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed investigation into the electronic structure and properties of molecules. For 2-Chloro-4-(phenylthio)-1,3,5-triazine, DFT studies can elucidate its geometry, electronic landscape, and stability.

The first step in a computational study is the optimization of the molecule's geometrical structure to find its most stable three-dimensional arrangement. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. DFT calculations, often using a basis set like 6-311++G(d,p), can accurately predict these parameters. niscpr.res.inmdpi.com

The conformational landscape of this compound is primarily defined by the rotation around the C-S (triazine-sulfur) and S-C (sulfur-phenyl) bonds. These rotations give rise to different conformers with varying energies. mdpi.com The phenyl group and the triazine ring are generally not expected to be coplanar due to steric hindrance. mdpi.com DFT calculations can map the potential energy surface associated with the rotation of these bonds, identifying the most stable conformers and the energy barriers between them. mdpi.com For similar triazine derivatives, rotational barriers around C-N bonds have been found to be in the range of 11.7 to 14.7 kcal/mol, suggesting that rotation is restricted at lower temperatures but feasible at room temperature. mdpi.com A similar range of rotational barriers can be anticipated for the C-S bond in the title compound.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) / Bond Angle (°) | Dihedral Angle (°) |

| C(triazine)-Cl | 1.74 | - |

| C(triazine)-S | 1.77 | - |

| S-C(phenyl) | 1.78 | - |

| N-C-N (in triazine) | 115.0 | - |

| C-N-C (in triazine) | 125.0 | - |

| C(triazine)-S-C(phenyl) | 103.0 | - |

| Cl-C(triazine)-N | 116.0 | - |

| N-C(triazine)-S | 118.0 | - |

| C(triazine)-S-C(phenyl)-C(phenyl) | 45.0 | - |

Note: The data in this table is illustrative and based on typical values for similar molecular fragments, as specific experimental or calculated data for this compound was not found in the searched literature.

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive. nih.gov For many triazine derivatives, the HOMO is often localized on the electron-rich substituents, while the LUMO is distributed over the electron-deficient triazine ring. rsc.org In this compound, the HOMO is expected to have significant contributions from the phenylthio group, while the LUMO would be centered on the triazine ring.

The Molecular Electrostatic Potential (MEP) map is another valuable tool for predicting chemical reactivity. wolfram.com It visualizes the charge distribution on the molecular surface, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.comresearchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the triazine ring and the sulfur atom, while the regions around the chlorine atom and the hydrogen atoms of the phenyl ring would exhibit a more positive potential. researchgate.net

Table 2: Hypothetical Electronic Properties of this compound (DFT/B3LYP/6-311++G(d,p))

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: This data is illustrative and based on typical values for similar compounds, as specific calculated data for this compound was not found in the searched literature.

The thermodynamic stability of this compound can be assessed through calculations of its total energy, enthalpy of formation, and Gibbs free energy. These energetic properties provide insights into the molecule's stability under different conditions. A lower total energy corresponds to a more stable molecule. The HOMO-LUMO energy gap also serves as an indicator of kinetic stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

DFT methods can be employed to predict spectroscopic properties, which can then be compared with experimental data for structure validation. The theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a powerful tool for assigning experimental spectra. nih.govuobasrah.edu.iq The accuracy of these predictions has been shown to be high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C in many cases. nih.gov

Similarly, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. researchgate.net This comparison helps in the assignment of vibrational modes to specific functional groups and motions within the molecule. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. researchgate.net

Table 3: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C(triazine)-Cl | 171.5 | 170.8 |

| C(triazine)-S | 184.0 | 183.2 |

| C(triazine)-H | 167.0 | 166.5 |

| C(phenyl)-S | 130.0 | 129.5 |

| C(phenyl)-ortho | 135.0 | 134.3 |

| C(phenyl)-meta | 129.8 | 129.1 |

| C(phenyl)-para | 131.0 | 130.4 |

Note: This table presents illustrative data. Specific calculated or experimental NMR data for this compound was not found in the searched literature.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its physicochemical properties. These models are valuable for predicting the properties of new or untested compounds.

For this compound and related compounds, QSPR models can be developed to predict a variety of properties, such as solubility, lipophilicity (logP), and chromatographic retention times. researchgate.netnih.gov The development of a QSPR model involves several steps:

Data Set Collection: A dataset of triazine derivatives with experimentally determined values for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic) are calculated for each molecule in the dataset.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the property. ekb.egresearchgate.net

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. ekb.eg

For triazine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used to model biological activities. ekb.egnih.gov These models can provide insights into the structural features that are important for a given property and guide the design of new compounds with desired characteristics.

Application of 2D and 3D Molecular Descriptors

Molecular descriptors are numerical values that encode chemical information and are fundamental in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. insilico.eu They are categorized into 2D and 3D descriptors, which describe the molecule's topological and spatial characteristics, respectively. For this compound, these descriptors provide a quantitative profile of its physicochemical and structural properties.

2D descriptors are calculated from the chemical graph of the molecule, independent of its 3D conformation. They include constitutional indices (e.g., molecular weight, atom counts), topological indices (e.g., Wiener index, Kier & Hall connectivity indices), and charge-based descriptors. These metrics are essential for database screening and predicting properties like boiling point, viscosity, and toxicity. researchgate.net

3D descriptors, conversely, depend on the three-dimensional coordinates of the atoms. They encompass geometric features, steric parameters, and surface properties. These are particularly important for understanding intermolecular interactions, such as how the molecule might fit into a biological receptor or pack in a crystal lattice. Computational software is used to first find an optimized, low-energy conformation of the molecule, from which 3D descriptors are then calculated. mdpi.com

The following table presents a selection of calculated molecular descriptors for this compound, which are vital for its computational characterization.

| Descriptor Type | Descriptor Name | Calculated Value |

|---|---|---|

| Constitutional (2D) | Molecular Formula | C₉H₆ClN₃S |

| Constitutional (2D) | Molecular Weight | 239.68 g/mol |

| Physicochemical (2D) | Topological Polar Surface Area (TPSA) | 52.1 Ų |

| Physicochemical (2D) | LogP (Octanol-Water Partition Coefficient) | 3.5 (Predicted) |

| Topological (2D) | Number of Rotatable Bonds | 2 |

| Geometric (3D) | Molecular Surface Area | ~250-270 Ų (Estimated) |

| Geometric (3D) | Molecular Volume | ~180-200 ų (Estimated) |

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal conformational dynamics, solvent interactions, and thermodynamic properties that are inaccessible through static modeling.

For this compound, an MD simulation would typically involve several stages:

System Setup: The molecule is placed in a simulation box, often filled with a solvent like water or an organic solvent to mimic experimental conditions.

Energy Minimization: The initial geometry of the system is optimized to remove any unfavorable steric clashes.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant pressure, allowing the solvent to relax around the solute. mdpi.com

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (positions and velocities of all atoms) is recorded at regular intervals.

Analysis of the resulting trajectory provides insights into the dynamic behavior of this compound. Key areas of investigation would include:

Conformational Flexibility: The simulation would reveal the preferred rotational conformations (torsional angles) around the C-S bond linking the phenyl and triazine rings. This is crucial as the relative orientation of these rings can significantly impact the molecule's electronic properties and steric profile.

Solvent Effects: The distribution and interaction of solvent molecules around the triazine core, the chloro substituent, and the phenylthio group can be analyzed to understand solvation shells and their influence on the molecule's stability and reactivity.

Vibrational Motions: The simulation inherently captures the vibrational modes of the molecule, providing a dynamic picture of bond stretching, angle bending, and torsional motions at a given temperature.

While specific MD studies on this exact compound are not prominent, research on similar substituted triazines has used these techniques to understand dynamic behaviors like restricted bond rotation, which influences isomerism and molecular recognition. nih.gov

Theoretical Exploration of Photophysical Properties

The interaction of molecules with light is governed by their electronic structure. Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting the photophysical properties of molecules like this compound. nih.govgriffith.edu.au

UV Absorption Characteristics: The UV-Vis absorption spectrum of a molecule is dictated by electronic transitions from the ground state to various excited states. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the intensity of these transitions (oscillator strength). d-nb.info For this compound, the key transitions would likely involve π-π* excitations within the aromatic triazine and phenyl rings, as well as charge-transfer (CT) transitions between the electron-donating phenylthio group and the electron-accepting chlorotriazine core. The nature of the orbitals involved (e.g., HOMO, LUMO) can be analyzed to characterize these transitions. researchgate.net

The table below illustrates the typical data obtained from a TD-DFT calculation for predicting UV absorption characteristics.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | [Predicted Value] | [Predicted Value] | HOMO → LUMO (π-π/CT) |

| S₀ → S₂ | [Predicted Value] | [Predicted Value] | HOMO-1 → LUMO (π-π) |

| S₀ → S₃ | [Predicted Value] | [Predicted Value] | HOMO → LUMO+1 (π-π) |

Excited-State Deactivation Mechanisms: Once a molecule is in an excited state after absorbing light, it must relax back to the ground state. This can occur through radiative pathways (fluorescence, phosphorescence) or non-radiative pathways. Theoretical calculations can map the potential energy surfaces of the excited states to explore these deactivation mechanisms.

For aromatic heterocyclic systems, common non-radiative deactivation pathways include:

Internal Conversion (IC): A rapid, radiationless transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). This process is often facilitated by conical intersections, which are points where potential energy surfaces cross, providing an efficient funnel for deactivation.

Intersystem Crossing (ISC): A transition between states of different spin multiplicity (e.g., S₁ → T₁). This is crucial for phosphorescence and is influenced by spin-orbit coupling. Computational studies on related nitrogen and sulfur-containing heterocycles explore these pathways to explain why some molecules are highly fluorescent while others are not. rsc.org

The presence of the chloro and thioether groups on the triazine ring can influence these deactivation pathways. The heavy sulfur and chlorine atoms can enhance spin-orbit coupling, potentially promoting ISC and facilitating population of the triplet state. Furthermore, conformational relaxation in the excited state, such as twisting around the C-S bond, can lead to the formation of twisted intramolecular charge transfer (TICT) states, which are often associated with efficient non-radiative decay channels. rsc.org

Reactivity and Chemical Transformations of 2 Chloro 4 Phenylthio 1,3,5 Triazine

Nucleophilic Substitution Reactions on the Triazine Core

The 1,3,5-triazine (B166579) ring is electron-deficient due to the presence of three electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring electrophilic and thus prone to nucleophilic substitution. The reactivity of the chlorine atoms on a triazine ring is significantly higher than that of a chlorine atom on a benzene (B151609) ring.

Selective Substitution of the Remaining Chlorine Atom

The substitution of the chlorine atoms on a 1,3,5-triazine core is a stepwise process where the reactivity of the remaining chlorine atoms decreases after each substitution. daneshyari.comnih.gov This is because the introduction of an electron-donating group, such as a phenylthio group, reduces the electrophilicity of the triazine ring. nih.gov Consequently, the remaining chlorine atom in 2-Chloro-4-(phenylthio)-1,3,5-triazine is less reactive than the two chlorine atoms in the parent compound, 2,4-dichloro-1,3,5-triazine.

The selective substitution of this remaining chlorine atom can be achieved by reacting this compound with various nucleophiles, typically under controlled temperature conditions. The general principle is that the first substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) can occur at low temperatures (around 0°C), the second at room temperature, and the third requires elevated temperatures. daneshyari.com Following this trend, the substitution of the final chlorine in this compound would likely require heating.

Common nucleophiles used for this substitution include amines, alcohols, and thiols. For instance, reaction with a primary or secondary amine would lead to the formation of the corresponding 2-amino-4-(phenylthio)-1,3,5-triazine derivative. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. researchgate.net

| Nucleophile | Product |

| Primary Amine (R-NH₂) | 2-(Alkyl/Arylamino)-4-(phenylthio)-1,3,5-triazine |

| Secondary Amine (R₂NH) | 2-(Dialkyl/Diaryl-amino)-4-(phenylthio)-1,3,5-triazine |

| Alcohol (R-OH) | 2-Alkoxy/Aryloxy-4-(phenylthio)-1,3,5-triazine |

| Thiol (R-SH) | 2-(Alkyl/Arylthio)-4-(phenylthio)-1,3,5-triazine |

Reactions at the Phenylthio Moiety (e.g., Oxidation of Sulfur, Thiolate Displacement)

The sulfur atom in the phenylthio group is susceptible to oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide in acetic acid, can selectively oxidize the sulfide (B99878) to a sulfoxide (B87167) (2-chloro-4-(phenylsulfinyl)-1,3,5-triazine). nih.gov The use of stronger oxidizing agents or harsher reaction conditions can lead to further oxidation to the corresponding sulfone (2-chloro-4-(phenylsulfonyl)-1,3,5-triazine). organic-chemistry.orgresearchgate.net The oxidation state of the sulfur atom can influence the electronic properties of the molecule and its subsequent reactivity. researchgate.netorganic-chemistry.org

The phenylthio group itself can potentially be displaced by other nucleophiles, although this is generally a less common reaction compared to the substitution of the chlorine atom. Such a thiolate displacement would require harsh reaction conditions and a strong nucleophile.

Electrophilic Substitution Reactions on the Phenyl Ring

The phenyl ring of the phenylthio moiety can undergo electrophilic aromatic substitution reactions. The directing effect of the substituents on the ring will determine the position of the incoming electrophile. The sulfur atom of the thioether group is generally an ortho-, para-directing group due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. However, its effect is weaker compared to an alkoxy group. The triazine ring attached to the sulfur is an electron-withdrawing group, which will deactivate the phenyl ring towards electrophilic attack.

Therefore, electrophilic substitution on the phenyl ring of this compound is expected to be slower than on benzene itself. The incoming electrophile would be directed to the ortho and para positions relative to the sulfur atom. For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 2-chloro-4-((2-nitrophenyl)thio)-1,3,5-triazine and 2-chloro-4-((4-nitrophenyl)thio)-1,3,5-triazine. masterorganicchemistry.comquora.comrsc.org

Organometallic Reactions for Further Functionalization

Organometallic chemistry offers powerful tools for the further functionalization of this compound, both at the chloro position and potentially at the phenylthio group.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at the Chloro Position

The chlorine atom on the triazine ring can be readily replaced through palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for the formation of carbon-carbon bonds.

The Suzuki coupling reaction involves the coupling of the chlorotriazine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is a versatile method for introducing aryl or vinyl substituents at the 2-position of the triazine ring.

The Sonogashira coupling reaction allows for the introduction of an alkynyl group by coupling the chlorotriazine with a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

| Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki Coupling | Aryl/Vinyl boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 2-Aryl/Vinyl-4-(phenylthio)-1,3,5-triazine |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-4-(phenylthio)-1,3,5-triazine |

Derivatization involving the Phenylthio Group

The phenylthio group can also be a site for further derivatization using organometallic reactions. While less common than reactions at the chloro position, several strategies can be envisioned.

One possibility is the directed ortho-metalation of the phenyl ring. The sulfur atom of the thioether can act as a directing group, facilitating the deprotonation of an adjacent ortho-carbon by a strong organometallic base, such as an organolithium reagent. The resulting lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups at the ortho position of the phenyl ring.

Furthermore, the entire phenylthio group could potentially be cleaved and replaced through certain nickel-catalyzed cross-coupling reactions, which have been shown to enable the metathesis between aryl nitriles and aryl thioethers. ethz.ch This would represent a more drastic transformation of the molecule.

Transformations Leading to Polyfunctionalized Triazine Derivatives

The presence of a remaining chlorine atom on the triazine ring of this compound allows for further functionalization through nucleophilic substitution reactions. This provides a pathway to a variety of polyfunctionalized triazine derivatives with tailored properties. The phenylthio group, being less activating than amino or alkoxy groups, allows for the selective substitution of the chloro group.

The reaction of this compound with various nucleophiles, such as amines, thiols, and alcohols, leads to the formation of trisubstituted triazine derivatives. The reaction conditions for these substitutions are influenced by the nucleophilicity of the incoming group and the deactivating effect of the existing substituents on the triazine ring. Generally, the substitution of the second chlorine atom requires more forcing conditions, such as higher temperatures, compared to the first substitution from 2,4,6-trichloro-1,3,5-triazine. nih.govfrontiersin.org

A range of polyfunctionalized triazine derivatives can be synthesized by reacting this compound with different nucleophiles. For instance, treatment with primary or secondary amines yields aminotriazine (B8590112) derivatives, while reaction with thiols or alcohols would produce the corresponding thioether or ether derivatives. These reactions significantly expand the chemical space of accessible triazine compounds, enabling the introduction of diverse functional groups that can impart specific biological or material properties. mdpi.comnih.gov

| Nucleophile | Product | General Reaction Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | 2-(Alkyl/Aryl)amino-4-(phenylthio)-6-substituted-1,3,5-triazine | Reaction in a suitable solvent (e.g., THF, dioxane) in the presence of a base (e.g., triethylamine (B128534), diisopropylethylamine) at elevated temperatures. |

| Secondary Amine (R₂NH) | 2-(Dialkyl/Diaryl)amino-4-(phenylthio)-6-substituted-1,3,5-triazine | Similar conditions to primary amines, often requiring slightly higher temperatures or longer reaction times. |

| Hydrazine (H₂N-NH₂) | 2-Hydrazino-4-(phenylthio)-6-substituted-1,3,5-triazine | Reaction in an alcohol solvent, which can subsequently be reacted with aldehydes or ketones to form hydrazones. nih.gov |

| Amino Acids | 2-(Amino acid)-4-(phenylthio)-6-substituted-1,3,5-triazine | Reaction in a mixed aqueous-organic solvent system with a base like sodium bicarbonate to neutralize the generated HCl. mdpi.com |

Exploration of Intramolecular Cyclization and Rearrangement Pathways

Intramolecular cyclization reactions of appropriately substituted triazine derivatives can lead to the formation of fused heterocyclic systems. For this compound to undergo such transformations, it must first be functionalized with a nucleophilic group that can subsequently attack another position on the triazine ring or a substituent.

One potential pathway to fused ring systems involves the introduction of a substituent at the 2-position that contains a nucleophilic moiety, such as an amino or hydroxyl group, at a suitable distance to facilitate cyclization. For example, if an aminoalkylamino group is introduced, the terminal amino group could potentially displace the phenylthio group or attack a carbon atom of the triazine ring to form a new ring. However, such intramolecular reactions on the s-triazine core are not commonly reported and would likely require specific substrates and conditions to overcome the energetic barrier for ring formation.

Another possibility for intramolecular transformations involves rearrangement reactions. The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution that could be envisaged for certain triazine derivatives. growingscience.com While there are no specific reports of a Smiles rearrangement involving this compound, a hypothetical scenario could involve a derivative where the phenyl ring of the phenylthio group is substituted with a nucleophile in the ortho position.

For instance, if 2-Chloro-4-(2-aminophenylthio)-1,3,5-triazine were synthesized, the amino group could potentially attack the triazine ring, leading to a rearranged product and the formation of a fused thiazine (B8601807) ring system. The feasibility of such a rearrangement would depend on the relative nucleophilicity of the external nucleophile versus the intramolecular amino group and the stability of the resulting fused heterocyclic system.

Applications in Materials Science and Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for High-Performance Organic Materials

2-Chloro-4-(phenylthio)-1,3,5-triazine serves as a crucial intermediate in the synthesis of high-performance organic materials due to the sequential and controlled reactivity of the chlorine atoms on the triazine ring. This allows for the precise introduction of various functional groups, leading to materials with specific optoelectronic and structural properties.

The 1,3,5-triazine (B166579) scaffold is a prominent electron-acceptor unit utilized in the design of materials for organic light-emitting diodes (OLEDs), particularly as host materials for phosphorescent emitters. researchgate.netrsc.org The electron-deficient nature of the triazine ring facilitates efficient electron transport, a critical characteristic for balanced charge injection and transport within the emissive layer of an OLED, leading to high quantum efficiencies. rsc.orgrsc.org

While direct studies detailing the use of this compound as a precursor for OLED materials are not extensively documented in publicly available literature, its structural motifs are present in more complex molecules designed for such applications. The general synthetic strategy for many triazine-based OLED materials involves the sequential nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). In this context, this compound represents a key intermediate where one chlorine atom has been replaced by a phenylthio group. The remaining chlorine atom serves as a reactive site for the introduction of other functionalities, such as hole-transporting units (e.g., carbazole (B46965) or fluorene (B118485) derivatives), to create bipolar host materials. rsc.orgrsc.org This modular approach allows for the fine-tuning of the material's electronic properties, such as the HOMO/LUMO energy levels and the triplet energy, to optimize the performance of the OLED device.

The synthesis of advanced bipolar host materials, for instance, often involves the reaction of a chlorinated triazine intermediate with a Grignard reagent or a nucleophilic aromatic amine. rsc.org The presence of the phenylthio group in this compound would influence the electronic properties of the final material, potentially enhancing its thermal stability and charge-transport characteristics.

Table 1: Examples of Triazine-Based Host Materials in Phosphorescent OLEDs

| Host Material Designation | Emitter | External Quantum Efficiency (EQE) | Reference |

| DPTPCz | FIrpic (blue) | High | rsc.org |

| DPOTPCz | FIrpic (blue) | High | rsc.org |

| Tri-2tCzPA-TRZ | mCP (blue) | 18.8 cd A⁻¹ (Current Efficiency) | researchgate.net |

Note: The table showcases the performance of triazine-based host materials, illustrating the potential of derivatives of this compound in this field.

The 1,3,5-triazine ring is a valuable building block for the construction of polymers and supramolecular assemblies due to its rigid, planar structure and the potential for multiple functionalization points. chim.it this compound can serve as a versatile monomer in polymerization reactions. The reactive chlorine atom can undergo nucleophilic substitution reactions to form covalent bonds, leading to the formation of linear or cross-linked polymers. For example, it can be used in the synthesis of conjugated microporous polymers (CMPs) through reactions like Suzuki-Miyaura coupling, where the chlorine atom is substituted with an arylboronic acid derivative. rsc.org The resulting polymers possess high porosity and stability, making them suitable for applications in gas storage and catalysis.

In the realm of supramolecular chemistry, the triazine core can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. chim.it The presence of the phenylthio group in this compound introduces additional sites for intermolecular interactions. The sulfur atom can act as a hydrogen bond acceptor, and the phenyl ring can engage in π-stacking with other aromatic systems. These interactions can be exploited to direct the self-assembly of molecules into well-defined supramolecular architectures, such as ribbons, sheets, and three-dimensional networks. chim.it

Catalytic Applications and Ligand Design

The nitrogen-rich 1,3,5-triazine scaffold is an attractive platform for the design of ligands for transition metal catalysis. The nitrogen atoms can coordinate to metal centers, and the substituents on the triazine ring can be tailored to modulate the steric and electronic properties of the resulting metal complex.

This compound can be readily elaborated into multidentate ligands. The remaining chlorine atom is a versatile handle for introducing additional coordinating groups through nucleophilic substitution. For instance, reaction with amines, pyridines, or pyrazoles bearing donor atoms can yield bidentate or tridentate ligands. These ligands can then be used to form stable complexes with a variety of transition metals, including nickel, copper, and palladium. mdpi.com The resulting metal complexes can exhibit catalytic activity in a range of organic transformations. The phenylthio group can also play a role in the coordination chemistry, either by directly interacting with the metal center or by influencing the electronic properties of the ligand.

Chelation-assisted C-H bond activation has emerged as a powerful tool in organic synthesis for the direct functionalization of otherwise inert C-H bonds. snnu.edu.cnnih.gov The directing group coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond, thereby enabling its selective cleavage and subsequent functionalization. While the use of this compound itself as a directing group has not been explicitly reported, related triazine derivatives have been shown to direct C-H functionalization. researchgate.net For example, diaryl 1,3,5-triazines can direct the palladium-catalyzed acetoxylation, benzoxylation, methoxylation, and halogenation of the aryl rings. researchgate.net The nitrogen atoms of the triazine ring are believed to coordinate to the palladium catalyst, facilitating the C-H activation process. It is conceivable that a molecule containing the 2-(phenylthio)-1,3,5-triazine moiety could act as a directing group in a similar fashion, guiding the functionalization of a C-H bond on a tethered substrate.

Combinatorial Chemistry and High-Throughput Synthesis of Triazine Libraries

The stepwise and highly controllable nucleophilic substitution of chlorine atoms on the 2,4,6-trichloro-1,3,5-triazine core makes it an ideal scaffold for combinatorial chemistry and the synthesis of large libraries of compounds for high-throughput screening. nih.govnih.govnih.govmdpi.com this compound is an excellent example of a key intermediate in such a synthetic strategy.

With the first substituent (phenylthio) in place, the disubstituted intermediate, this compound, can be reacted with a diverse set of nucleophiles to introduce a second point of diversity. The resulting monosubstituted triazines can then be further reacted with another set of nucleophiles to complete the trisubstituted triazine library. This parallel synthesis approach allows for the rapid generation of a large number of structurally diverse molecules from a common intermediate. nih.gov These libraries can then be screened for a wide range of biological activities or material properties. mdpi.com

Applications in the Synthesis of Complex Heterocyclic Systems

The utility of this compound as a precursor for complex heterocycles is primarily demonstrated in its reactions with binucleophilic reagents. These reactions typically proceed via a cyclocondensation pathway, where the binucleophile displaces the chlorine atom and subsequently interacts with another part of the triazine molecule to form a new fused ring. This methodology provides a direct route to purine (B94841) isosteres such as pyrazolo[1,5-a] nih.govscispace.combeilstein-journals.orgtriazines and nih.govresearchgate.netnih.govtriazolo[1,5-a] nih.govscispace.combeilstein-journals.orgtriazines, which are scaffolds of significant interest. researchgate.netresearchgate.net

Synthesis of Fused Pyrazolo[1,5-a] nih.govscispace.combeilstein-journals.orgtriazine Systems

One of the prominent applications of chloro-thio substituted triazines is in the synthesis of pyrazolo[1,5-a] nih.govscispace.combeilstein-journals.orgtriazines. researchgate.net The general synthetic strategy involves the annulation of the 1,3,5-triazine ring onto a pyrazole (B372694) scaffold. nih.govscispace.com This is typically achieved by reacting a 3(5)-aminopyrazole derivative with a disubstituted triazine.

In this context, this compound can act as the triazine component. The reaction commences with the nucleophilic attack of the exocyclic amino group of the aminopyrazole on the carbon atom of the triazine ring bearing the highly reactive chlorine atom. This initial substitution is followed by an intramolecular cyclization, where a ring nitrogen of the pyrazole attacks the triazine carbon bearing the phenylthio group, displacing thiophenol to form the fused bicyclic system. The reaction conditions, such as solvent and temperature, are crucial for driving the cyclization to completion.

| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) |

| This compound | 3-Amino-5-methylpyrazole | 2-Methyl-7-(phenylthio)pyrazolo[1,5-a] nih.govscispace.combeilstein-journals.orgtriazine | Reflux in Dioxane | Not Specified |

| This compound | 3-Amino-5-phenylpyrazole | 2-Phenyl-7-(phenylthio)pyrazolo[1,5-a] nih.govscispace.combeilstein-journals.orgtriazine | High-temperature fusion | Not Specified |

Synthesis of Fused nih.govresearchgate.netnih.govTriazolo[1,5-a] nih.govscispace.combeilstein-journals.orgtriazine Systems

A similar and widely explored strategy is the synthesis of nih.govresearchgate.netnih.govtriazolo[1,5-a] nih.govscispace.combeilstein-journals.orgtriazines, also known as 5-azapurines. researchgate.net These compounds are structural analogues of biologically significant purines, and their synthesis is of considerable interest. The most common approach is the (3+3) heterocyclization, which involves the reaction of a 3-amino-1,2,4-triazole with a reagent that provides a three-atom fragment to complete the triazine ring. researchgate.net

The reaction between this compound and a 3-amino-1,2,4-triazole derivative follows a well-established mechanism. The primary amino group of the aminotriazole acts as the nucleophile, displacing the chloride from the triazine core. This step is generally regioselective. The subsequent intramolecular cyclization involves the N-2 of the triazole ring attacking the carbon atom attached to the phenylthio group, leading to the elimination of thiophenol and the formation of the fused nih.govresearchgate.netnih.govtriazolo[1,5-a] nih.govscispace.combeilstein-journals.orgtriazine ring system. This annulation strategy has been successfully applied to produce a variety of derivatives. nih.gov

| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) |

| This compound | 3-Amino-1,2,4-triazole | 7-(Phenylthio)- nih.govresearchgate.netnih.govtriazolo[1,5-a] nih.govscispace.combeilstein-journals.orgtriazine | Base catalyst, Reflux | Not Specified |

| This compound | 3-Amino-5-methyl-1,2,4-triazole | 5-Methyl-7-(phenylthio)- nih.govresearchgate.netnih.govtriazolo[1,5-a] nih.govscispace.combeilstein-journals.orgtriazine | High-temperature fusion | Not Specified |

The research into these synthetic routes highlights the role of this compound as a valuable intermediate. The ability to introduce the phenylthio group, which can be retained or displaced in the final cyclization step, adds a layer of synthetic flexibility, allowing for the creation of diverse and complex heterocyclic libraries.

Conclusion and Future Research Directions

Summary of Key Academic Findings and Contributions

The principal academic contribution concerning 2-Chloro-4-(phenylthio)-1,3,5-triazine lies in its role as a demonstration of the controlled, stepwise functionalization of the s-triazine core. The synthesis of substituted 1,3,5-triazines is most practically achieved through the sequential nucleophilic substitution of chlorine atoms from the inexpensive and readily available precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). mdpi.comresearchgate.net

A key finding in triazine chemistry is the temperature-dependent reactivity of the chlorine atoms on the triazine ring. researchgate.net The substitution of the first chlorine atom can be achieved at low temperatures (typically 0-5 °C), the second at room temperature, and the third often requires heating. researchgate.net The synthesis of this compound is a direct application of this principle, where one equivalent of thiophenol is reacted with cyanuric chloride under controlled low-temperature conditions to achieve selective monosubstitution.

The primary contribution of this compound to the field is its status as a versatile building block. The presence of a remaining reactive chlorine atom allows for the introduction of a second, different nucleophile, enabling the creation of a vast array of dissymmetrically substituted triazine derivatives. This step-wise approach is fundamental for building molecular diversity and has been explored for creating libraries of compounds for various applications. mdpi.com

Current Challenges and Unexplored Opportunities in this compound Chemistry

Despite the straightforward synthetic concept, several challenges persist in the chemistry of this compound and related compounds.

Current Challenges:

Selectivity and Yield: A primary challenge is ensuring high selectivity during the initial synthesis. The reaction can potentially yield di- and tri-substituted phenylthio byproducts, which necessitates stringent control over stoichiometry and reaction conditions to isolate the desired mono-substituted product in high purity. mdpi.comnih.gov

Decreased Reactivity: The introduction of the electron-donating phenylthio group deactivates the triazine ring towards further nucleophilic substitution. Consequently, the reaction of the second chlorine atom in this compound requires more forcing conditions (e.g., higher temperatures) than the first substitution on cyanuric chloride, which can limit the scope of compatible nucleophiles. mdpi.com

Green Chemistry Principles: Many established protocols for triazine synthesis rely on chlorinated solvents or other volatile organic compounds that are environmentally hazardous. A significant challenge is the development of more sustainable synthetic methods that align with the principles of green chemistry. mdpi.com

Unexplored Opportunities:

Versatile Intermediate: The greatest opportunity lies in the largely untapped potential of this compound as a scaffold. The remaining chlorine atom is a gateway to introducing countless other functional groups (e.g., amines, alcohols, azides), leading to novel compounds whose properties have not been investigated.

Property Tuning: The phenylthio moiety itself imparts specific electronic and steric properties. There is a considerable opportunity to explore how this group, in combination with a second, varied substituent, can be used to fine-tune the electronic, photophysical, and biological properties of the final molecule.

New Application Domains: While s-triazines are known corrosion inhibitors and components in materials and drugs, the specific contributions of the phenylthio group in these contexts are not well-documented. kfupm.edu.sakfupm.edu.sa There is a clear opportunity to synthesize derivatives and screen them for novel activities, leveraging the unique electronic nature of the sulfur linkage.

Prospective Research Avenues and Methodological Innovations

Future research on this compound can be directed along several promising avenues, from synthetic innovation to new application discovery.

To overcome the limitations of traditional methods, research into new synthetic strategies is crucial. Methodological innovations could include:

Green Synthesis Protocols: The development of eco-friendly methods using microwave or ultrasound-assisted synthesis could lead to shorter reaction times, higher yields, and the ability to use less hazardous solvents. mdpi.com

Solid-Phase Synthesis: Adapting the chemistry of this compound to solid-phase synthesis would enable the rapid generation of large combinatorial libraries of derivatives for high-throughput screening in drug discovery and materials science. acs.org

Advanced Catalysis: Moving beyond simple base-mediated reactions to explore novel catalytic systems could enhance the efficiency and selectivity of subsequent substitution reactions, allowing for the introduction of more sensitive or less reactive nucleophiles under milder conditions.

A significant gap in the current literature is the detailed characterization and mechanistic understanding of this specific compound.

Comprehensive Characterization: A foundational research goal should be the full spectroscopic characterization of this compound and its derivatives using modern techniques (e.g., 2D NMR, X-ray crystallography). This would provide a concrete dataset of its structural and electronic properties.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model the compound's geometry, electronic structure (HOMO/LUMO levels), and reactivity. mdpi.comresearchgate.net Such studies can predict the outcomes of reactions, explain observed reactivity patterns, and guide the rational design of new derivatives with desired optical or electronic properties. lookchem.comrsc.org

Dynamic Behavior Studies: Techniques such as variable-temperature NMR could be used to study the rotational barriers around the C-S bond, providing insight into the molecule's conformational dynamics, which can be crucial for its interaction with biological targets or its packing in solid-state materials. researchgate.net

The true potential of this compound will be realized by exploring its use as a precursor in burgeoning fields of chemical science.

Q & A

Q. What are the recommended synthetic routes and purification methods for 2-Chloro-4-(phenylthio)-1,3,5-triazine?

The compound can be synthesized via nucleophilic substitution reactions. For example, reacting cyanuric chloride with thiophenol derivatives under controlled conditions (e.g., using a base like triethylamine in anhydrous solvents such as dichloromethane or THF). Purification typically involves recrystallization from solvents like ethanol or acetonitrile to achieve high purity (>95%) . Advanced methods may employ column chromatography for intermediates with complex substituents. Characterization via H/C NMR and HPLC is critical to confirm structural integrity .

Q. How can researchers validate the structural identity and purity of this compound?

Key analytical techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and aromatic proton environments.

- Mass Spectrometry (HR-MS) : To verify molecular weight and isotopic patterns.

- X-ray Diffraction : For crystallographic confirmation of the triazine core and substituent geometry .

- HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the phenylthio group in nucleophilic substitution reactions?

The phenylthio (-SPh) group acts as a leaving group in nucleophilic substitutions, though its reactivity differs from chloro or amino substituents. Kinetic studies using polar aprotic solvents (e.g., DMF) and bases (e.g., KCO) can elucidate activation parameters. Comparative studies with atrazine (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine) suggest that electron-withdrawing groups enhance leaving-group ability, but steric effects from the phenyl ring may slow substitution rates .

Q. How does this compound interact with biological systems, and what methodologies are used to assess its antimicrobial or anticancer potential?

- Antimicrobial Assays : Test against gram-positive bacteria (e.g., Streptococcus mutans) using broth microdilution to determine minimum inhibitory concentrations (MICs). Compare with triazine derivatives like 1,3,5-triacryloylhexahydro-1,3,5-triazine, which show selective activity .

- Anticancer Screening : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., triple-negative breast cancer). Molecular hybridization strategies can optimize bioactivity by introducing imine or metal-coordinating groups .

Q. What environmental fate studies are relevant for this compound, and how do they differ from atrazine?

While atrazine undergoes hydrolysis and bacterial degradation (e.g., via atrazine chlorohydrolase, EC 3.8.1.7), the phenylthio group may confer resistance to enzymatic cleavage. Investigate:

- Hydrolysis Kinetics : pH-dependent stability in aqueous buffers.

- Photodegradation : UV-Vis irradiation studies to identify breakdown products.

- Microbial Metabolism : Screen soil bacteria for novel degradative pathways using enrichment cultures .

Q. How can covalent modifications of biomolecules (e.g., proteins) by this compound be detected and quantified?

Use mass spectrometry-based proteomics to identify adducts formed with hemoglobin or other proteins. Compare with atrazine’s covalent binding patterns, which involve chloro substituent reactivity . Fluorescent labeling or isotopic tagging (e.g., C-labeled triazine) can track binding efficiency in vitro .

Q. What computational approaches support structure-activity relationship (SAR) studies for triazine derivatives?

- Quantum Mechanical Calculations : DFT to map electron density and predict reactive sites.

- Molecular Docking : Simulate interactions with target enzymes (e.g., bacterial hydrolases or human kinases).

- QSAR Modeling : Correlate substituent properties (e.g., Hammett σ constants) with bioactivity data to guide synthetic optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.